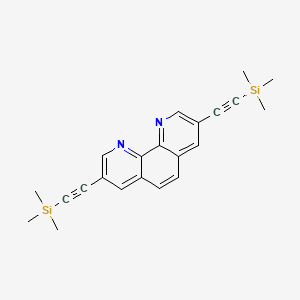

3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline

CAS No.: 320573-10-2

Cat. No.: VC3810932

Molecular Formula: C22H24N2Si2

Molecular Weight: 372.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 320573-10-2 |

|---|---|

| Molecular Formula | C22H24N2Si2 |

| Molecular Weight | 372.6 g/mol |

| IUPAC Name | trimethyl-[2-[8-(2-trimethylsilylethynyl)-1,10-phenanthrolin-3-yl]ethynyl]silane |

| Standard InChI | InChI=1S/C22H24N2Si2/c1-25(2,3)11-9-17-13-19-7-8-20-14-18(10-12-26(4,5)6)16-24-22(20)21(19)23-15-17/h7-8,13-16H,1-6H3 |

| Standard InChI Key | RHQJPUDVIJICOH-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C[Si](C)(C)C |

| Canonical SMILES | C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C[Si](C)(C)C |

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 3,8-bis((trimethylsilyl)ethynyl)-1,10-phenanthroline typically begins with 1,10-phenanthroline as the foundational scaffold. A two-step Sonogashira coupling strategy is employed:

-

Halogenation: Bromination of 1,10-phenanthroline at the 3 and 8 positions introduces reactive sites for subsequent cross-coupling.

-

Sonogashira Coupling: Reaction with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., ) and copper iodide () facilitates the introduction of ethynyltrimethylsilyl groups .

Table 1: Representative Reaction Conditions

| Step | Reagents | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Bromination | / | - | 75–85% | |

| Sonogashira | TMS-acetylene | , | /THF | 60–70% |

The trimethylsilyl (TMS) groups act as protective moieties, preventing undesired side reactions during subsequent functionalization .

Structural Analysis

X-ray crystallography and spectroscopic studies reveal key features:

-

Planar Phenanthroline Core: The conjugated -system facilitates strong metal-ligand interactions, critical for coordination chemistry.

-

Ethynyl Spacers: The linear linkages extend conjugation, enhancing electronic communication between the phenanthroline core and silyl groups .

-

Steric Shielding: The bulky TMS groups (0.34 nm van der Waals radius) impose steric constraints, influencing solubility and reactivity.

Figure 1: Molecular structure highlighting bond lengths (Å):

-

: 1.20 Å

-

: 1.87 Å

-

Phenanthroline : 1.33 Å

Chemical Reactivity and Functionalization

Desilylation Reactions

The TMS groups are readily removed under mild basic conditions (e.g., /MeOH), yielding 3,8-diethynyl-1,10-phenanthroline . This intermediate serves as a springboard for further derivatization:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for polymer grafting .

-

Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids expand the aromatic system for optoelectronic applications .

Coordination Chemistry

The phenanthroline nitrogen atoms () bind transition metals (e.g., , ), forming stable complexes:

Table 2: Metal Complex Properties

| Metal | Geometry | Application |

|---|---|---|

| Tetrahedral | Luminescent sensors | |

| Octahedral | Photocatalysis | |

| Square planar | Spin-crossover materials |

Applications in Advanced Materials

Molecular Electronics

The compound’s extended -conjugation enables single-molecule conductance studies. In junction configurations, it exhibits a conductance of (where ), making it suitable for molecular wires .

Metal-Organic Frameworks (MOFs)

As a ditopic ligand, 3,8-bis((trimethylsilyl)ethynyl)-1,10-phenanthroline bridges metal nodes (e.g., ) to form porous frameworks with surface areas exceeding . These MOFs demonstrate exceptional gas storage capacities:

-

: 2.5 wt% at 77 K

-

: 12 mmol/g at 298 K

Catalysis

Palladium complexes of the desilylated derivative catalyze cross-coupling reactions with turnover numbers (TON) > .

Future Research Directions

-

Optoelectronic Tuning: Substituent engineering to modulate HOMO-LUMO gaps for organic photovoltaics.

-

Bioconjugation: Development of phenanthroline-protein hybrids for targeted drug delivery.

-

Sustainable Synthesis: Photocatalytic methods to reduce reliance on palladium catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume